molecular formula C23H24N4 B4504064 2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4504064
M. Wt: 356.5 g/mol
InChI Key: ZSXJSRDYIIRVJS-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H24N4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20009678 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Insecticidal and Antibacterial Potential : One study reported the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating the utility in agricultural and pharmaceutical sectors (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Regioselective Synthesis : Another study described a regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, showcasing a methodological advancement in the synthesis of complex heterocyclic compounds (S. Kaping, P. Helissey, & J. Vishwakarma, 2020).

  • Anticancer Activity : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed compounds with notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line, suggesting potential for development into anticancer therapeutics (Khaled R. A. Abdellatif et al., 2014).

  • Antimicrobial Additives : The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated a very good antimicrobial effect, opening avenues for their application in surface coatings and ink formulations with enhanced microbial resistance (H. A. El‐Wahab et al., 2015).

  • Anti-5-lipoxygenase Agents : A study on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates their potential use in treating diseases related to the 5-lipoxygenase pathway, such as asthma and inflammatory conditions (A. Rahmouni et al., 2016).

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-15-10-12-20(13-11-15)22-18(4)26-27-21(14-16(2)24-23(22)27)25-17(3)19-8-6-5-7-9-19/h5-14,17,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJSRDYIIRVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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